molecular formula C15H20N2O2 B2990307 N-(1-cyanopropyl)-3-(4-ethoxyphenyl)propanamide CAS No. 1311875-53-2

N-(1-cyanopropyl)-3-(4-ethoxyphenyl)propanamide

Cat. No. B2990307
CAS RN: 1311875-53-2
M. Wt: 260.337
InChI Key: HMLRRRPQDSAFGK-UHFFFAOYSA-N
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Description

N-(1-cyanopropyl)-3-(4-ethoxyphenyl)propanamide, commonly known as CEPPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CEPPA is a selective agonist of the type 4 metabotropic glutamate receptor (mGluR4), which is a G protein-coupled receptor that plays a crucial role in regulating synaptic transmission and plasticity in the central nervous system (CNS).

Scientific Research Applications

CEPPA has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, anxiety, and depression. It has been shown to have neuroprotective effects, improve cognitive function, and reduce motor deficits in animal models of Parkinson's disease. CEPPA has also been found to have anxiolytic and antidepressant-like effects in animal models of anxiety and depression.

Mechanism of Action

CEPPA selectively activates N-(1-cyanopropyl)-3-(4-ethoxyphenyl)propanamide, which is primarily expressed in the presynaptic terminals of glutamatergic neurons in the CNS. Activation of N-(1-cyanopropyl)-3-(4-ethoxyphenyl)propanamide leads to the inhibition of glutamate release, which reduces the excitatory neurotransmission and synaptic plasticity. This mechanism of action is believed to underlie the neuroprotective and therapeutic effects of CEPPA in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
CEPPA has been shown to have various biochemical and physiological effects, including the modulation of dopamine and serotonin levels in the brain, the regulation of inflammatory response, and the reduction of oxidative stress. CEPPA has also been found to enhance the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in promoting neuronal survival and plasticity.

Advantages and Limitations for Lab Experiments

CEPPA has several advantages for lab experiments, including its high selectivity for N-(1-cyanopropyl)-3-(4-ethoxyphenyl)propanamide, its ability to cross the blood-brain barrier, and its low toxicity. However, CEPPA has some limitations, such as its relatively short half-life and the need for careful dosing and administration to avoid off-target effects.

Future Directions

There are several future directions for research on CEPPA, including the development of more potent and selective N-(1-cyanopropyl)-3-(4-ethoxyphenyl)propanamide agonists, the investigation of the molecular mechanisms underlying the neuroprotective and therapeutic effects of CEPPA, and the evaluation of its potential clinical applications in humans. Additionally, the use of CEPPA in combination with other drugs or therapies may enhance its effectiveness and reduce its limitations.

Synthesis Methods

The synthesis of CEPPA involves the reaction of 3-(4-ethoxyphenyl)propanoic acid with thionyl chloride to form 3-(4-ethoxyphenyl)propanoyl chloride, which is then reacted with cyanopropylamine to produce CEPPA. The purity and yield of CEPPA can be improved by using high-performance liquid chromatography (HPLC) and recrystallization techniques.

properties

IUPAC Name

N-(1-cyanopropyl)-3-(4-ethoxyphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-3-13(11-16)17-15(18)10-7-12-5-8-14(9-6-12)19-4-2/h5-6,8-9,13H,3-4,7,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMLRRRPQDSAFGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)NC(=O)CCC1=CC=C(C=C1)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanopropyl)-3-(4-ethoxyphenyl)propanamide

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